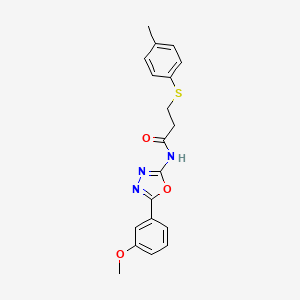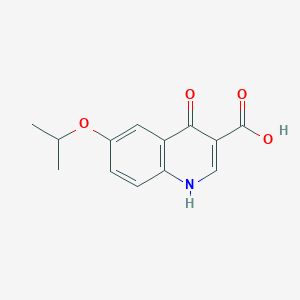![molecular formula C17H17FN6OS B2484657 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(pyrrolidin-1-yl)ethanone CAS No. 863453-07-0](/img/structure/B2484657.png)
2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(pyrrolidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthesis of similar compounds typically involves multi-step reactions, starting from basic building blocks like fluorobenzyl components, triazolopyrimidines, and sulfur or nitrogen-containing linkers. For instance, Govindhan et al. (2017) described the synthesis of a related compound using a click chemistry approach, indicating a possible pathway for synthesizing complex molecules like the one (Govindhan et al., 2017).
Molecular Structure Analysis
The molecular structure of compounds in this category is often confirmed using X-ray crystallography, NMR, and MS studies. For example, Lahmidi et al. (2019) utilized X-ray single crystal diffraction and a variety of spectroscopic techniques to characterize a novel pyrimidine derivative, suggesting similar analytical methods could elucidate the structure of the target compound (Lahmidi et al., 2019).
Chemical Reactions and Properties
Chemical properties of such compounds often include reactivity towards nucleophiles, electrophiles, and ability to undergo cycloaddition reactions, as indicated by Chrovian et al. (2018) in their work on P2X7 antagonists, showcasing the versatile reactivity of triazolopyridine derivatives (Chrovian et al., 2018).
Physical Properties Analysis
The physical properties, such as solubility, thermal stability, and crystallinity, can be inferred from related research. Govindhan et al. (2017) analyzed the thermal stability of a synthesized compound using TGA and DSC techniques, providing insight into methods for evaluating the physical stability of the compound (Govindhan et al., 2017).
Chemical Properties Analysis
Chemical properties like acidity, basicity, and photochemical stability are crucial for understanding the reactivity and potential applications of the compound. Studies on similar compounds, such as the work by Kelley et al. (1995) on anticonvulsant activity, offer a glimpse into the functional groups' behavior under physiological conditions (Kelley et al., 1995).
科学的研究の応用
Synthesis and Characterization
- The process of developing novel synthetic routes and characterizing compounds similar to the one has significant importance in medicinal chemistry and drug development. For example, the development of Voriconazole, a broad-spectrum triazole antifungal agent, involves intricate synthesis processes highlighting the importance of such compounds in therapeutic applications (Butters et al., 2001).
Heterocyclic Chemistry Applications
- Heterocyclic compounds, which include triazole and pyrimidine rings as in the mentioned chemical, are crucial in the development of pharmaceuticals, agrochemicals, and dyes. Research into synthesizing new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole, and pyridine derivatives demonstrates the wide range of potential applications for such molecules, including antimicrobial and antitrypanosomal activity (Abdelriheem et al., 2017).
Biological Activities
- Compounds with triazolo[4,5-d]pyrimidin-7-yl and related structures have been studied for various biological activities. For instance, synthesizing and testing N-benzylpyrrolo[2,3-d]-, -pyrazolo[3,4-d]-, and -triazolo[4,5-d]pyrimidines have provided insights into their potential anticonvulsant activities, suggesting a framework for developing new therapeutic agents (Kelley et al., 1995).
特性
IUPAC Name |
2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN6OS/c18-13-5-3-12(4-6-13)9-24-16-15(21-22-24)17(20-11-19-16)26-10-14(25)23-7-1-2-8-23/h3-6,11H,1-2,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMDAAODIADICE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-amino-N-(4-chlorobenzyl)-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2484577.png)

![Ethyl 2-((5-(benzo[d][1,3]dioxole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate](/img/structure/B2484579.png)
![2-methyl-3-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2484580.png)

![2,4-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2484582.png)
![4-{1-[2-(4-Chloro-3-methylphenoxy)ethyl]benzimidazol-2-yl}-1-(2-methoxyphenyl) pyrrolidin-2-one](/img/structure/B2484584.png)
![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2484588.png)


![3-butyl-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2484595.png)
![N-(benzo[d]thiazol-6-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2484596.png)